REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[OH-:5].[K+].[CH3:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl>CO.C(OCC)(=O)C>[O:5]([CH2:2][C:1]([OH:4])=[O:3])[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
262 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to reflux
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction to pH 5
|
Type
|
WASH
|
Details
|
washed with sat. NaCl (1.6 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solvent was filtered through a sintered glass funnel
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacua
|
Type
|
CUSTOM
|
Details
|
to recover 15.1 g of 17 as viscous oil which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |